molecular formula C7H14ClNS B2737321 7-Thia-2-azaspiro[3.5]nonane hydrochloride CAS No. 2230807-64-2

7-Thia-2-azaspiro[3.5]nonane hydrochloride

Cat. No. B2737321
CAS RN: 2230807-64-2
M. Wt: 179.71
InChI Key: KWXSFCWRUKRBHE-UHFFFAOYSA-N
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Description

“7-Thia-2-azaspiro[3.5]nonane hydrochloride” is a chemical compound with the CAS Number: 2230807-64-2 . It has a molecular weight of 179.71 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13NS.ClH/c1-3-9-4-2-7(1)5-8-6-7;/h8H,1-6H2;1H . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Drug Discovery Applications

  • The synthesis of novel thia/oxa-azaspiro[3.4]octanes, which includes compounds related to "7-Thia-2-azaspiro[3.5]nonane hydrochloride," has been designed to act as multifunctional, structurally diverse modules for drug discovery. This includes enantioselective approaches to these spirocycles, highlighting their potential in creating diverse chemical libraries for screening (Li, Rogers-Evans, & Carreira, 2013).

Anticancer Activity

  • New derivatives of 1-thia-azaspiro[4.5]decane, including thiazolopyrimidine and 1,3,4-thiadiazole compounds, were synthesized and showed moderate to high inhibition activities against various cancer cell lines, such as HepG-2, PC-3, and HCT116 (Flefel et al., 2017).

Radioprotective Agent

  • A derivative, "7,10-Ethano-1-thia-4,7-diazaspiro [4.5] decane dihydrochloride," was prepared and demonstrated potential radioprotective properties against lethal doses of X-radiation in mice, with significant survival rates observed in pre-treated groups (Shapiro, Tansy, & Elkin, 1968).

Antiarrhythmic Properties

  • Novel 3-selena-7-azabicyclo[3.3.1]nonanes and their derivatives, including hydroperchlorates of the amines, were synthesized and tested for antiarrhythmic properties. These compounds demonstrated significant efficacy in preventing induced ventricular tachycardia in anesthetized dogs, surpassing the effects of commonly used antiarrhythmics like lidocaine (Thompson et al., 1987).

Synthetic Chemistry

  • The development of sulfur-containing spiro compounds, such as "7,11-diaryl-9-thia-2,4-diazaspiro [5,5] undecane-1,3,5-trione 9,9-dioxides," showcases the versatility of the "this compound" scaffold in synthetic chemistry. These compounds were synthesized through condensation reactions and could serve as intermediates for further chemical transformations (Reddy et al., 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-thia-2-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.ClH/c1-3-9-4-2-7(1)5-8-6-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXSFCWRUKRBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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